2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H8ClF4N. It is known for its unique structural properties, which include the presence of both trifluoromethyl and fluorophenyl groups. This compound is often used in various scientific research applications due to its distinctive chemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a temperature range of 0-50°C. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups contribute to its high reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, making it a valuable compound for research in medicinal chemistry and pharmacology .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: Another compound with a trifluoromethyl group, used in similar applications.
2-Fluorophenylethylamine: Shares the fluorophenyl group but lacks the trifluoromethyl group.
Trifluoromethylphenylamine: Contains both trifluoromethyl and phenyl groups but differs in structure.
Uniqueness
2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride is unique due to the combination of trifluoromethyl and fluorophenyl groups in its structure. This combination imparts distinctive chemical properties, such as high reactivity and stability, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-6-4-2-1-3-5(6)7(13)8(10,11)12;/h1-4,7H,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLBLATUWRKBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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